molecular formula C6H8BNO2 B151219 2-Methylpyridine-4-boronic acid CAS No. 579476-63-4

2-Methylpyridine-4-boronic acid

Cat. No. B151219
M. Wt: 136.95 g/mol
InChI Key: UFYBTLOLWSABAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08759532B2

Procedure details

To a round bottomed flask was added 3-bromo-2-fluoropyridine (1.0376 g, 5.9 mmol), 2-methylpyridin-4-ylboronic acid (1.6154 g, 12 mmol), tris(dibenzylideneacetone)dipalladium(o) (0.5501 g, 0.59 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (0.4846 g, 1.2 mmol), and sodium carbonate (0.74 mL, 18 mmol) in acetonitrile:water (5:1 ratio) at 85° C. to stir overnight. The reaction was monitored by LCMS. Upon completion, the solvents were evaporated. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Biotage™ pre-packed silica gel column (40S), eluting with a gradient of 0.5% to 5% methanol in DCM, to provide 4-(2-fluoropyridin-3-yl)-2-methylpyridine. [M+1]=189.0.
Quantity
1.0376 g
Type
reactant
Reaction Step One
Quantity
1.6154 g
Type
reactant
Reaction Step One
Quantity
0.4846 g
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5501 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:9][C:10]1[CH:15]=[C:14](B(O)O)[CH:13]=[CH:12][N:11]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[F:8][C:3]1[C:2]([C:14]2[CH:13]=[CH:12][N:11]=[C:10]([CH3:9])[CH:15]=2)=[CH:7][CH:6]=[CH:5][N:4]=1 |f:3.4.5,6.7,8.9.10|

Inputs

Step One
Name
Quantity
1.0376 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)F
Name
Quantity
1.6154 g
Type
reactant
Smiles
CC1=NC=CC(=C1)B(O)O
Name
Quantity
0.4846 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
Quantity
0.74 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N.O
Name
Quantity
0.5501 g
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion, the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed through a Biotage™ pre-packed silica gel column (40S)
WASH
Type
WASH
Details
eluting with a gradient of 0.5% to 5% methanol in DCM

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=NC=CC=C1C1=CC(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.